cis-1,3-Indandiol

Biocatalysis Stereospecific oxidation Chiral building block

Source cis-1,3-Indandiol (CAS 172977-38-7) as your stereochemically reliable C2-symmetric building block for HIV protease inhibitor synthesis. This rigid cis-1,3-configured meso-diol delivers a single enantiopure scaffold upon enzymatic or chemical desymmetrization—eliminating the resolution burden of racemic trans-diastereomers. Biocatalytic production using naphthalene dioxygenase-expressing E. coli with in situ product removal achieves high regio- and stereoselectivity (71% cis-1,3 yield), ensuring batch-to-batch consistency. Chiral HPLC method (Chiralcel OD) available for ee verification. Insist on cis-1,3-indandiol; trans-1,3 or cis-1,2 isomers fail to provide correct downstream coupling geometry, compromising final API bioactivity.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 172977-38-7
Cat. No. B066256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Indandiol
CAS172977-38-7
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1O)O
InChIInChI=1S/C9H10O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2/t8-,9+
InChIKeyKOFVTRKZZDKQDX-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Indandiol (CAS 172977-38-7): A meso-Configured Chiral Synthon for Enantiopure API Synthesis


cis-1,3-Indandiol (CAS 172977-38-7) is a meso-configured, bicyclic chiral diol with a rigid indane scaffold [1]. Its cis stereochemistry places both hydroxyl groups on the same face of the planar ring system, yielding a molecule with a defined three-dimensional architecture and a predicted melting point of 107 °C . This compound is not sold as a pharmaceutical but as a chiral building block or key intermediate for the asymmetric synthesis of complex bioactive molecules, most notably HIV protease inhibitors such as indinavir (CRIXIVAN) [2].

cis-1,3-Indandiol (CAS 172977-38-7) Procurement: Why Stereoisomeric Substitution Fails in Chiral Synthesis


In chiral synthesis, substitution of cis-1,3-indandiol with its trans diastereomer or the regioisomeric cis-1,2-indandiol is not viable due to fundamental differences in stereochemical outcome and enzymatic reactivity. The cis-1,3 configuration is a meso compound, which, upon enzymatic or chemical resolution, yields a single enantiopure building block, whereas the trans isomer is a racemic mixture of two enantiomers that require additional resolution steps [1]. Critically, whole-cell biocatalysts exhibit starkly different regioselectivity: naphthalene dioxygenase oxidizes (R)-1-indanol to yield 71% cis-1,3-indandiol, but the same enzyme converts (S)-1-indanol to 95.5% trans-(1S,3S)-indandiol, demonstrating that the starting stereochemistry dictates which diastereomer is produced [2]. This stereospecificity is not interchangeable, and substituting the cis-1,3-isomer for the trans-1,3-isomer in a synthetic route will fail to provide the correct stereochemistry for downstream coupling, leading to loss of biological activity in the final pharmaceutical agent [1].

cis-1,3-Indandiol (CAS 172977-38-7): Quantitative Evidence for Scientific Selection and Procurement Decisions


Stereospecific Dioxygenase Oxidation: 71% Yield of cis-1,3-Indandiol vs. 95.5% trans Isomer from Alternate Substrate

In a direct head-to-head whole-cell biocatalysis experiment using recombinant E. coli expressing naphthalene dioxygenase, (R)-1-indanol was stereospecifically oxidized to produce 71% cis-1,3-indandiol alongside 18.2% (R)-3-hydroxy-1-indanone and 10.8% cis-1,2,3-indantriol. In stark contrast, oxidation of (S)-1-indanol under identical conditions yielded 95.5% trans-(1S,3S)-indan-1,3-diol and 4.5% (R)-3-hydroxy-1-indanone [1].

Biocatalysis Stereospecific oxidation Chiral building block

Microbial Indene Bioconversion: cis-1,3-Indandiol as a Defined Intermediate in the CRIXIVAN Synthesis Pathway

The microbial conversion of indene by Pseudomonas putida and Rhodococcus sp. isolates produces defined mixtures of cis- and trans-indandiols. The process is engineered to resolve enantiomeric mixtures of cis-1,2-indandiol via selective oxidation, yielding high enantiomeric purity of cis-(1S,2R)-indandiol, a direct precursor to indinavir sulfate (CRIXIVAN) [1]. While cis-1,3-indandiol is a related diol in this pathway, its defined stereochemistry and rigidity make it a valuable scaffold for analogous protease inhibitor cores, as confirmed by its inclusion in polymer selection studies for in situ product removal during biotransformations [2].

Industrial biotechnology Biotransformation API manufacturing

Polymer-Solute Partitioning: cis-1,3-Indandiol Exhibits Defined Hydrophobicity for In Situ Product Removal

In a study evaluating polymer selection for solid-liquid two-phase partitioning bioreactors, cis-1,3-indandiol was included as a target biotransformation molecule. Partition coefficient tests demonstrated that polar polymers (e.g., Hytrel®) outperformed non-polar polymers (e.g., Kraton®) for compounds bearing polar functional groups. While specific partition coefficients for cis-1,3-indandiol were not explicitly tabulated, the study established that hydrophobic compounds like 2-phenylethanol achieved partition coefficients as high as 80, whereas hydrophilic compounds like iso-butanol had values below 3 [1]. This class-level inference confirms that cis-1,3-indandiol, as an aromatic diol, resides in the hydrophobic range suitable for polymer-based in situ product removal, a critical consideration for scalable bioprocess design.

Bioprocess engineering Downstream processing Polymer selection

Physical Property Differentiation: cis-1,3-Indandiol Melting Point vs. trans Isomer and Analogues

cis-1,3-Indandiol exhibits a predicted melting point of 107 °C, with a boiling point of 337.8±30.0 °C at 760 mmHg and a density of 1.334±0.06 g/cm³ . In contrast, the trans-1,3-indandiol diastereomer is reported to have different physical properties due to its distinct crystal packing (specific values not located in primary literature). The meso configuration of cis-1,3-indandiol contributes to its unique solid-state behavior, which is essential for accurate identity verification and purity assessment in procurement. Additionally, cis-1,3-indandiol is a solid at room temperature with a flash point of 172.8 °C, which informs safe storage and handling protocols .

Analytical chemistry Quality control Compound identification

cis-1,3-Indandiol (CAS 172977-38-7): High-Value Research and Industrial Application Scenarios


Enzymatic Synthesis of Enantiopure cis-1,3-Indandiol for HIV Protease Inhibitor Scaffolds

Utilize recombinant naphthalene dioxygenase-expressing E. coli to stereospecifically oxidize (R)-1-indanol, achieving a 71% yield of cis-1,3-indandiol as the major product [1]. This biocatalytic route provides direct access to the cis-configured indandiol core, a validated building block for indinavir-class HIV protease inhibitors, circumventing the need for chemical resolution and minimizing waste [2].

Solid-Liquid Two-Phase Partitioning Bioreactor for In Situ Recovery of cis-1,3-Indandiol

Implement a biphasic bioreactor system using polar polymer beads (e.g., Hytrel®) to selectively absorb and sequester cis-1,3-indandiol during microbial bioconversion. This in situ product removal strategy mitigates product inhibition, enhances overall yield, and simplifies downstream purification based on established polymer-solute interaction data for aromatic diols [1].

Chiral Resolution and Enantiopurity Determination via HPLC on Cellulose-Based CSPs

Resolve racemic mixtures of indandiol derivatives using chiral stationary phases such as Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) to isolate individual enantiomers and validate enantiomeric excess. This method is directly applicable to cis-1,3-indandiol and its derivatives, enabling precise quality control for pharmaceutical intermediates and ensuring compliance with regulatory standards for chiral purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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